
3-(Azetidin-3-yl)-2-methyl-pyridine diHCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azetidin-3-yl)-2-methyl-pyridine dihydrochloride is a heterocyclic compound that contains both azetidine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-2-methyl-pyridine dihydrochloride typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Green synthesis approaches, such as using microchannel reactors for oxidation reactions, have been explored to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azetidin-3-yl)-2-methyl-pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the azetidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, DBU for base-catalyzed reactions, and various boronic acids for Suzuki–Miyaura cross-coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, aza-Michael addition reactions yield functionalized 3-substituted azetidines .
Wissenschaftliche Forschungsanwendungen
3-(Azetidin-3-yl)-2-methyl-pyridine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Azetidin-3-yl)-2-methyl-pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiproliferative activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound is similar in structure but contains a different substituent on the azetidine ring.
3-allylazetidin-2-one: Another similar compound with an allyl group on the azetidine ring.
3-(buta-1,3-dien-1-yl)azetidin-2-one: This compound has a butadiene substituent on the azetidine ring.
Uniqueness
3-(Azetidin-3-yl)-2-methyl-pyridine dihydrochloride is unique due to the presence of both azetidine and pyridine rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H13ClN2 |
|---|---|
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
3-(azetidin-3-yl)-2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-9(3-2-4-11-7)8-5-10-6-8;/h2-4,8,10H,5-6H2,1H3;1H |
InChI-Schlüssel |
QXRVVPAQZJNSKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=N1)C2CNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(3,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708121.png)
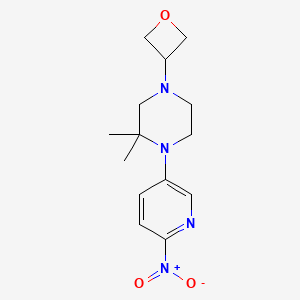
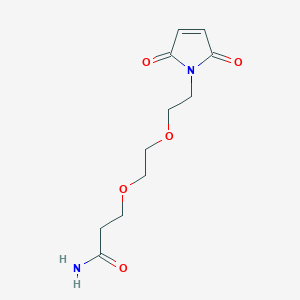

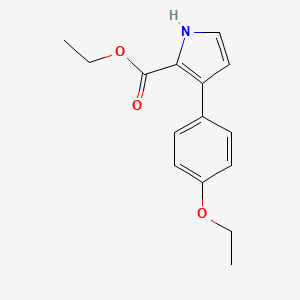
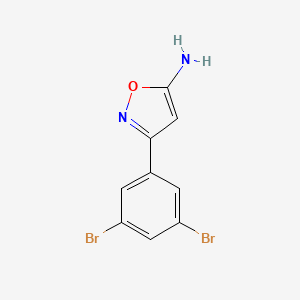
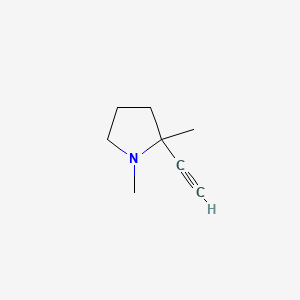

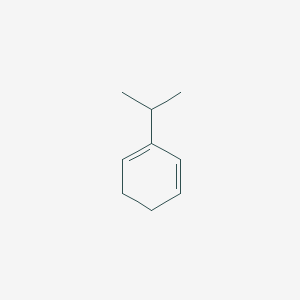
![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid](/img/structure/B13708210.png)
![5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B13708217.png)



